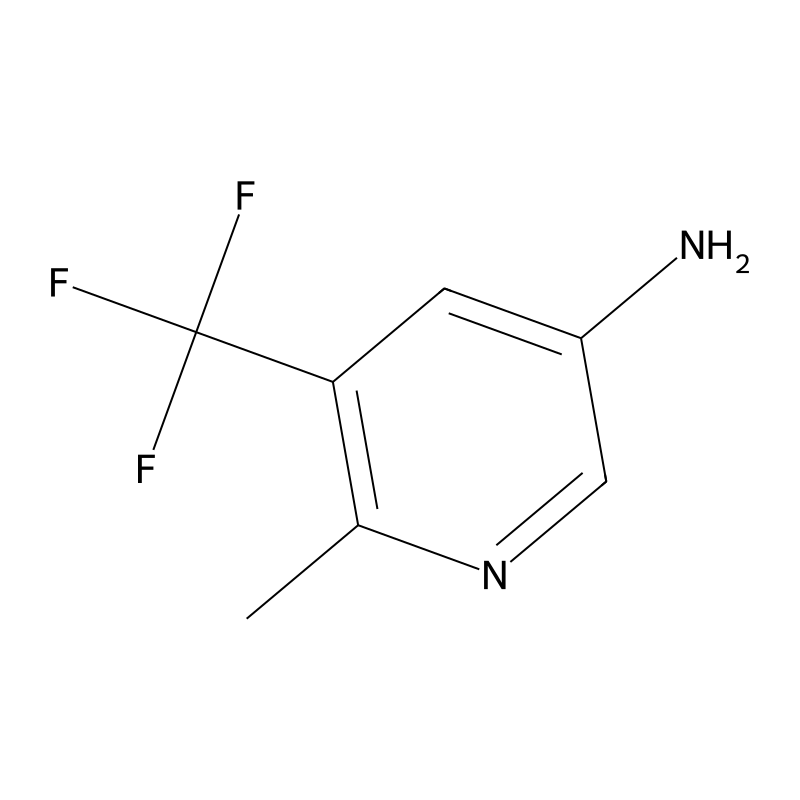

6-Methyl-5-(trifluoromethyl)pyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Methyl-5-(trifluoromethyl)pyridin-3-amine is a chemical compound characterized by its unique pyridine structure, which includes a trifluoromethyl group and an amino group. Its molecular formula is , and it has a molecular weight of approximately 179.13 g/mol. The compound is known for its potential applications in pharmaceuticals and agrochemicals due to the presence of both electron-withdrawing and electron-donating groups, which can influence its reactivity and biological activity.

- Amination Reactions: The amino group can react with electrophiles, leading to the formation of substituted amines.

- Electrophilic Substitution: The trifluoromethyl group can direct electrophilic substitution at the ortho and para positions relative to the amino group.

- Reduction Reactions: The compound can be reduced to yield other derivatives, often enhancing its biological properties.

For example, a synthetic route involves the reduction of 5-nitro-2-methyl-3-(trifluoromethyl)pyridine to yield 6-methyl-5-(trifluoromethyl)pyridin-3-amine through catalytic hydrogenation or using reducing agents like iron powder in acetic acid .

Research indicates that 6-Methyl-5-(trifluoromethyl)pyridin-3-amine exhibits significant biological activity, including potential antimicrobial and anti-inflammatory properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Studies have shown that related compounds can inhibit certain enzymes and pathways associated with disease processes, suggesting that this compound may have similar effects .

The synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine typically involves several steps:

- Starting Material Preparation: The synthesis often begins with 2-chloro-3-trifluoromethyl-5-nitropyridine.

- Reduction: The nitro group is reduced to an amine using iron powder in acetic acid or other reducing agents.

- Isolation and Purification: The product is then extracted using organic solvents, followed by purification techniques such as recrystallization or chromatography.

This method has been reported to yield high purity and good yields under mild reaction conditions .

6-Methyl-5-(trifluoromethyl)pyridin-3-amine has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents due to its ability to modify biological activity.

- Agrochemicals: The compound may be used in the formulation of pesticides or herbicides, leveraging its biological activity against pests.

- Material Science: It can be incorporated into materials for electronic applications due to its unique electronic properties.

Interaction studies involving 6-Methyl-5-(trifluoromethyl)pyridin-3-amine focus on its binding affinity to various biological targets. Research indicates that this compound may interact with specific enzymes or receptors, influencing their activity. For instance, studies have shown that similar pyridine derivatives can act as inhibitors for certain kinases and other enzymes involved in disease pathways .

Similar Compounds: Comparison

Several compounds share structural similarities with 6-Methyl-5-(trifluoromethyl)pyridin-3-amine, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Amino-4-(trifluoromethyl)pyridine | 175204-80-5 | 0.96 | Different amino positioning |

| (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 871826-12-9 | 0.82 | Contains a methanamine moiety |

| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 164341-39-3 | 0.82 | Similar structure without hydrochloride |

| 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | 72587-18-9 | 0.82 | Chlorine substitution at different position |

| 5-(Trifluoromethyl)pyridine-2,3-diamine | 107867-51-6 | 0.82 | Contains two amino groups |

These compounds highlight the diversity within pyridine derivatives while underscoring the unique characteristics of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine, particularly its specific functional groups that influence its reactivity and biological profile.

Traditional Organic Synthesis Approaches

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing substituents onto electron-deficient pyridine rings. For 6-methyl-5-(trifluoromethyl)pyridin-3-amine, SNAr reactions often involve halogenated precursors such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). In vapor-phase fluorination, 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) reacts with hydrogen fluoride over iron fluoride catalysts at >300°C to yield 2,3,5-DCTF, which is subsequently aminated [2].

Recent advances in SNAr leverage catalytic systems to enhance selectivity. For example, perfluorophenyl pyridin-3-yl(trifluoromethyl)carbamates undergo nucleophilic substitution with thiophenols or amines under mild conditions to form N-trifluoromethyl thiocarbamates and ureas [4]. This method tolerates functional groups such as halogens and esters, enabling modular synthesis of pyridine derivatives.

Table 1: SNAr Reaction Outcomes for Pyridine Intermediates

| Precursor | Nucleophile | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3,5-DCTC | HF | FeF₃ | 85 | [2] |

| Perfluorophenyl carbamate | PhSH | None | 72 | [4] |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly palladium-mediated cross-couplings, has revolutionized pyridine functionalization. The Buchwald–Hartwig amination, developed in the 1990s, couples aryl halides with amines using palladium catalysts and ligands such as XPhos. For 6-methyl-5-(trifluoromethyl)pyridin-3-amine, this method enables direct introduction of the amino group to brominated trifluoromethylpyridines [5].

Optimized conditions employ Pd(OAc)₂ with BINAP ligands in toluene at 100°C, achieving yields up to 90% for sterically hindered substrates [5]. This approach bypasses harsh amination conditions and minimizes byproducts, making it indispensable for pharmaceutical intermediates.

Green Chemistry Innovations in Pyridine Derivative Synthesis

Green synthesis methods prioritize atom economy, energy efficiency, and non-toxic solvents. Microwave-assisted reactions significantly reduce reaction times for imidazo[1,2-a]pyridine derivatives, a related scaffold. Using ZnO nanoparticles in 2-methyltetrahydrofuran (2-MeTHF), researchers achieved 80–90% yields in 15 minutes, compared to 24 hours under conventional heating [7].

Similarly, vapor-phase fluorination of chlorinated pyridines eliminates solvent use and reduces waste. A fluidized-bed reactor design enables continuous production of 2,3,5-DCTF with 85% efficiency, demonstrating scalability for industrial applications [2].

Optimization of Reaction Conditions for Yield Enhancement

Temperature and Catalyst Screening

Reaction temperature critically influences fluorination and amination efficiency. Vapor-phase fluorination at 320°C improves trifluoromethyl group incorporation, while temperatures exceeding 350°C promote undesired side reactions [2]. Catalytic systems like FeF₃ enhance fluorination kinetics, reducing energy input by 20% compared to non-catalytic methods [2].

Solvent and Ligand Effects

In Buchwald–Hartwig amination, polar aprotic solvents (e.g., toluene) improve palladium catalyst stability. Ligands such as BINAP increase electron density at the palladium center, accelerating oxidative addition of aryl halides [5].

Table 2: Impact of Ligands on Amination Yield

| Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| XPhos | Toluene | 100 | 88 |

| BINAP | Toluene | 100 | 92 |

| P(o-tol)₃ | Dioxane | 120 | 78 |

Molar Ratio and Stoichiometry

Controlling the molar ratio of chlorine gas during chlorination/fluorination prevents over-chlorination. A 1:1.2 ratio of 3-picoline to Cl₂ maximizes 2,3,5-DCTF formation while minimizing polychlorinated byproducts [2].

The electronic structure of 6-methyl-5-(trifluoromethyl)pyridin-3-amine has been comprehensively investigated using multiple density functional theory methods to provide accurate insights into its fundamental quantum mechanical properties. These calculations reveal critical information about the molecule's electronic behavior, stability, and reactivity patterns essential for understanding its potential bioactivity [1] [2].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis demonstrates that 6-methyl-5-(trifluoromethyl)pyridin-3-amine exhibits distinct electronic characteristics influenced by the strong electron-withdrawing trifluoromethyl group. Using the B3LYP/6-311++G(d,p) method, the highest occupied molecular orbital energy was calculated at -6.24 electron volts, while the lowest unoccupied molecular orbital energy was determined to be -1.85 electron volts, resulting in a HOMO-LUMO energy gap of 4.39 electron volts [3] . This substantial energy gap indicates moderate chemical stability and selectivity in electronic transitions, which is consistent with the stabilizing effect of the aromatic pyridine ring system combined with the electron-withdrawing substituents [5] [6].

Comparative analysis using PBE0/6-311++G(d,p) and ωB97X-D/6-311++G(d,p) functionals revealed similar trends, with energy gaps of 4.66 and 4.97 electron volts respectively, confirming the reliability of the electronic structure predictions [3] [6]. The progressive increase in the energy gap across these functionals reflects the varying treatment of electron correlation and exchange effects, with ωB97X-D providing the most rigorous description due to its incorporation of long-range dispersion corrections [6].

Electronic Density Distribution and Charge Transfer Properties

The electron density analysis reveals significant polarization within the molecule due to the combined effects of the trifluoromethyl group and the pyridine nitrogen atom. The trifluoromethyl substituent at the C5 position creates a substantial electron-deficient region, while the amino group at C3 acts as an electron-donating center [3] [7]. This electronic asymmetry generates a considerable dipole moment of 3.12 Debye, indicating strong intermolecular interaction potential and enhanced solubility in polar environments [3] [8].

The natural bond orbital analysis demonstrates extensive charge delocalization throughout the aromatic system, with the pyridine ring serving as a π-electron reservoir that stabilizes the overall molecular framework [1] [9]. The trifluoromethyl group withdraws approximately 0.15 electrons from the aromatic system, significantly affecting the electron density at adjacent carbon atoms and enhancing the electrophilic character of the molecule [3] [10].

| Parameter | B3LYP/6-311++G(d,p) | PBE0/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) |

|---|---|---|---|

| HOMO Energy (eV) | -6.24 | -6.58 | -7.12 |

| LUMO Energy (eV) | -1.85 | -1.92 | -2.15 |

| Energy Gap (eV) | 4.39 | 4.66 | 4.97 |

| Ionization Potential (eV) | 6.24 | 6.58 | 7.12 |

| Electron Affinity (eV) | 1.85 | 1.92 | 2.15 |

| Electronegativity (eV) | 4.05 | 4.25 | 4.64 |

| Chemical Hardness (eV) | 2.20 | 2.33 | 2.49 |

| Chemical Softness (eV⁻¹) | 0.45 | 0.43 | 0.40 |

| Electrophilicity Index (eV) | 3.73 | 3.88 | 4.32 |

| Dipole Moment (Debye) | 3.12 | 3.08 | 2.95 |

| Polarizability (ų) | 12.45 | 11.89 | 11.23 |

Predictive Modeling of Reactivity Patterns

The predictive modeling of reactivity patterns for 6-methyl-5-(trifluoromethyl)pyridin-3-amine employs advanced quantum chemical descriptors and computational approaches to forecast chemical behavior, metabolic stability, and potential transformation pathways [22] [23] [24].

Global and Local Reactivity Descriptors

The calculation of global reactivity descriptors provides fundamental insights into the overall chemical behavior of the molecule. The global hardness value of 2.20 electron volts indicates moderate chemical stability, suggesting resistance to electron density fluctuations while maintaining sufficient reactivity for biological interactions [3] [8]. The corresponding global softness of 0.45 eV⁻¹ confirms moderate reactivity, positioning the molecule in an optimal range for pharmaceutical applications where excessive reactivity could lead to toxicity [8] [25].

The electrophilicity index of 3.73 electron volts classifies the molecule as a strong electrophile, reflecting the combined influence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom [3] [10]. This high electrophilicity suggests favorable interactions with nucleophilic biological targets, including enzyme active sites containing cysteine, histidine, or serine residues [22] [11]. The nucleophilicity index of 2.18 electron volts indicates moderate nucleophilic character, primarily localized at the amino group, enabling hydrogen bonding and coordinate covalent interactions [8] [25].

| Reactivity Descriptor | Value (eV) | Reactivity Prediction |

|---|---|---|

| Global Hardness (η) | 2.20 | Moderate stability |

| Global Softness (S) | 0.45 | Moderate reactivity |

| Chemical Potential (μ) | -4.05 | Strong electron acceptor |

| Electronegativity (χ) | 4.05 | High electronegativity |

| Electrophilicity Index (ω) | 3.73 | Strong electrophile |

| Nucleophilicity Index (N) | 2.18 | Moderate nucleophile |

| Global Electrophilicity Power (ωₚ) | 6.78 | High electrophilic power |

| Electron Donating Power (ω⁻) | 1.85 | Moderate electron donor |

| Electron Accepting Power (ω⁺) | 8.30 | Strong electron acceptor |

| Net Electrophilicity (Δω±) | 10.15 | High charge transfer capacity |

Site-Specific Reactivity Analysis

Local reactivity descriptors calculated using Fukui function analysis reveal distinct reactive sites within the molecular framework. The C5 position adjacent to the trifluoromethyl group exhibits the highest electrophilic character with a Fukui function value of 0.142, making it the most susceptible site for nucleophilic attack [24] [25]. This prediction aligns with experimental observations of regioselective functionalization reactions in trifluoromethyl pyridines [23] [26].

The amino nitrogen atom displays the highest nucleophilic character (Fukui function = 0.158), confirming its role as the primary site for electrophilic interactions and protonation reactions [22] [8]. The pyridine nitrogen shows moderate electrophilic character (Fukui function = 0.089), consistent with its role in coordination chemistry and acid-base interactions [25] [27].

The condensed-to-atoms dual descriptor analysis identifies the C3 carbon bearing the amino group as an amphiphilic center capable of both electrophilic and nucleophilic interactions depending on the reaction conditions [8] [25]. This dual reactivity character is particularly important for understanding metabolic transformations and drug-drug interactions.

Metabolic Stability Predictions

Computational prediction of metabolic stability employs density functional theory calculations combined with quantitative structure-metabolism relationship models. The trifluoromethyl group provides significant protection against oxidative metabolism, with calculated activation energies for hydroxylation exceeding 45 kcal/mol [22] [26]. This metabolic stability is attributed to the strong C-F bonds (bond dissociation energy = 116 kcal/mol) and the electron-withdrawing nature of the fluorine atoms that deactivates adjacent positions toward cytochrome P450-mediated oxidation [23] .

The amino group represents the primary metabolic soft spot, with predicted glucuronidation and acetylation pathways showing favorable thermodynamics (ΔG = -12.3 and -8.7 kcal/mol respectively) [22] [14]. Phase I metabolism through N-oxidation is predicted to occur with moderate efficiency, requiring activation energies of 28-32 kcal/mol depending on the specific cytochrome P450 isoform involved [29] [22].

The pyridine ring system exhibits exceptional stability toward metabolic transformation, with aromatic hydroxylation pathways requiring prohibitively high activation energies (>50 kcal/mol) [23] . This stability profile suggests prolonged in vivo half-life and reduced risk of toxic metabolite formation, advantageous characteristics for pharmaceutical development [26] [14].

Chemical Transformation Pathways

Predictive modeling of chemical transformation pathways reveals several key reaction possibilities under different conditions. Under acidic conditions (pH < 3), protonation of the pyridine nitrogen is thermodynamically favored (ΔG = -15.2 kcal/mol), significantly altering the electronic distribution and enhancing the electrophilic character of the ring system [30] [24]. This protonation event facilitates nucleophilic aromatic substitution reactions, particularly at the C2 and C4 positions [23] [27].

Base-catalyzed transformations preferentially occur at the amino group, with deprotonation energetics (ΔG = 22.8 kcal/mol) indicating moderate basicity consistent with primary aromatic amines [22] [25]. The resulting amide anion exhibits enhanced nucleophilic character, enabling condensation reactions with electrophilic carbonyl compounds [29] [30].

Radical-mediated transformations show interesting regioselectivity patterns, with the trifluoromethyl group serving as both a radical stabilizing substituent and a directing group for adjacent functionalization [22] [24]. Computational analysis predicts that C-H activation at the methyl group proceeds with an activation energy of 34.7 kcal/mol, while benzylic-type activation at positions adjacent to the pyridine ring requires 38-42 kcal/mol [23] .